N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0893455
InChI: InChI=1S/C21H27ClN2O4S/c1-4-18(5-2)24-29(26,27)19-8-6-7-16(14-19)21(25)23-11-12-28-20-10-9-17(22)13-15(20)3/h6-10,13-14,18,24H,4-5,11-12H2,1-3H3,(H,23,25)
SMILES: CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC2=C(C=C(C=C2)Cl)C
Molecular Formula: C21H27ClN2O4S
Molecular Weight: 439 g/mol

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide

CAS No.:

Cat. No.: VC0893455

Molecular Formula: C21H27ClN2O4S

Molecular Weight: 439 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide -

Specification

Molecular Formula C21H27ClN2O4S
Molecular Weight 439 g/mol
IUPAC Name N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide
Standard InChI InChI=1S/C21H27ClN2O4S/c1-4-18(5-2)24-29(26,27)19-8-6-7-16(14-19)21(25)23-11-12-28-20-10-9-17(22)13-15(20)3/h6-10,13-14,18,24H,4-5,11-12H2,1-3H3,(H,23,25)
Standard InChI Key ISHKBBIGIMCEBX-UHFFFAOYSA-N
SMILES CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC2=C(C=C(C=C2)Cl)C
Canonical SMILES CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC2=C(C=C(C=C2)Cl)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator